6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone 6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 618443-47-3
VCID: VC16111461
InChI: InChI=1S/C15H9Cl3N2O/c16-9-4-5-14-10(6-9)15(21)20(8-19-14)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2
SMILES:
Molecular Formula: C15H9Cl3N2O
Molecular Weight: 339.6 g/mol

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone

CAS No.: 618443-47-3

Cat. No.: VC16111461

Molecular Formula: C15H9Cl3N2O

Molecular Weight: 339.6 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone - 618443-47-3

Specification

CAS No. 618443-47-3
Molecular Formula C15H9Cl3N2O
Molecular Weight 339.6 g/mol
IUPAC Name 6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C15H9Cl3N2O/c16-9-4-5-14-10(6-9)15(21)20(8-19-14)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2
Standard InChI Key HPDXHEKBTFCZDO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone belongs to the quinazolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring. The compound’s structure includes:

  • A quinazolin-4(3H)-one core substituted at position 6 with chlorine.

  • A 2,6-dichlorobenzyl group at position 3 of the quinazolinone ring.

The IUPAC name, 6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one, reflects these substitutions. Its canonical SMILES string, C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl, and InChIKey (HPDXHEKBTFCZDO-UHFFFAOYSA-N) provide unambiguous representations for computational studies.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₉Cl₃N₂O
Molecular Weight339.6 g/mol
CAS Number618443-47-3
SMILESC1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl
InChIKeyHPDXHEKBTFCZDO-UHFFFAOYSA-N

Synthesis and Manufacturing

Challenges and Optimizations

Key challenges include:

  • Regioselectivity: Ensuring proper substitution at positions 3 and 6.

  • Byproduct Formation: Mitigating side reactions during halogen incorporation.
    Recent studies highlight the role of radical intermediates in such syntheses, as evidenced by suppressed yields in the presence of TEMPO (a radical scavenger) .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR predict signals at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons).

  • Mass Spectrometry: ESI-MS/MS fragments at m/z 339.6 [M+H]⁺ and 305.0 [M-Cl]⁺ .

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity.

Research Gaps and Future Directions

Unexplored Pharmacodynamics

Despite promising in silico predictions, experimental data on:

  • Kinase Binding Affinity.

  • In Vivo Toxicity Profiles.
    remain lacking.

Synthetic Scalability

Current methods require optimization for:

  • Green Chemistry Metrics: Reducing DMSO/H₂O₂ usage.

  • Catalytic Asymmetric Synthesis: Enantioselective variants for chiral analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator